Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate
Description
This compound features a piperidine core substituted with a pyridine ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group and a tert-butyl carbamate protecting group. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl systems . The tert-butyl carbamate (Boc) group protects the piperidine amine, enhancing stability during synthetic steps while allowing deprotection under acidic conditions for further functionalization. This molecule is likely employed as an intermediate in pharmaceuticals, agrochemicals, or materials science due to its dual functionality (boron for coupling and Boc for amine protection).
Properties
Molecular Formula |
C21H34BN3O4 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C21H34BN3O4/c1-19(2,3)27-18(26)24-16-9-12-25(13-10-16)17-14-15(8-11-23-17)22-28-20(4,5)21(6,7)29-22/h8,11,14,16H,9-10,12-13H2,1-7H3,(H,24,26) |
InChI Key |
WRAXOSIHFLLGBR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCC(CC3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis typically begins with a piperidine derivative bearing a protected amino group, such as tert-butyl-4-hydroxypiperidine-1-carboxylate . This compound serves as a versatile scaffold, allowing subsequent functionalization at the 4-position (the nitrogen atom of the piperidine ring) and at the nitrogen of the carbamate group.
Coupling of the Boron-Modified Pyridine with the Piperidine Scaffold
Once the boron-functionalized pyridine is prepared, it is coupled with the protected piperidine derivative:
- Method: Nucleophilic substitution or cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination).
- Procedure: The boron-functionalized pyridine reacts with the amino group of the piperidine derivative under conditions favoring nucleophilic attack or cross-coupling, often in the presence of a palladium catalyst, base, and suitable solvent.
Formation of the Carbamate Group
The final step involves introducing the tert-butyl carbamate group onto the nitrogen atom of the piperidine ring:
- Reagents: Di-tert-butyl dicarbonate (Boc₂O) .
- Conditions: Usually performed in a basic medium (e.g., triethylamine or sodium bicarbonate) in an inert solvent such as dichloromethane or tetrahydrofuran.
- Outcome: Formation of the carbamate linkage, capping the amino group and completing the target molecule.
Purification and Characterization
Post-synthesis, the compound undergoes purification via column chromatography or recrystallization. Structural confirmation involves:
- NMR spectroscopy (¹H, ¹³C, ¹¹B),
- Mass spectrometry (MS) ,
- Infrared spectroscopy (IR) ,
- Elemental analysis .
Summary of the General Synthetic Route
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of protected piperidine scaffold | Commercially available or prepared via standard routes | High purity required |
| 2 | Introduction of boron moiety onto pyridine | Suzuki-Miyaura or direct C–H borylation | Regioselective, optimized for yield |
| 3 | Coupling of boron-pyridine with piperidine scaffold | Cross-coupling or nucleophilic substitution | Moderate to high yield |
| 4 | Carbamate formation | Boc₂O, base, inert solvent | Final step, purification needed |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. While specific protocols for this compound are not explicitly detailed in the sources, analogous reactions with structurally similar boronic esters suggest the following general conditions:
| Reagents/Conditions | Outcome | Yield Range | Key Citations |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl/heterobiaryl derivatives | 70–90% |
For example, coupling with bromopyridines or chlorobenzenes under inert atmospheres (N₂/Ar) at 80–100°C typically yields substituted bipyridines or arylpyridines .
Deprotection of the tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose the piperidine amine. Key methods include:
Trifluoroacetic Acid (TFA) Treatment
| Conditions | Outcome | Yield | Citations |
|---|---|---|---|
| TFA in DCM (1:1 v/v), RT | Free amine as TFA salt | 85–95% |
Hydrochloric Acid (HCl) in Dioxane
| Conditions | Outcome | Yield | Citations |
|---|---|---|---|
| 4M HCl in dioxane, RT, 2 hours | Amine hydrochloride salt | 90% |
Deprotection is critical for subsequent functionalization, such as alkylation or acylation .
Functionalization of the Piperidine Ring
The secondary amine (after Boc deprotection) undergoes nucleophilic reactions:
Sulfonylation
| Reagents/Conditions | Outcome | Yield | Citations |
|---|---|---|---|
| Methanesulfonyl chloride, Et₃N, DCM, RT | Piperidine sulfonamide derivatives | 89–91% |
Example: Reaction with methanesulfonyl chloride in dichloromethane and triethylamine yields the corresponding sulfonamide .
Acylation
| Reagents/Conditions | Outcome | Yield | Citations |
|---|---|---|---|
| Acetyl chloride, pyridine, 0°C to RT | Acetylated piperidine derivatives | 72–85% |
Hydrolysis of the Boronic Ester
The dioxaborolane group hydrolyzes to boronic acid under aqueous acidic or basic conditions:
| Conditions | Outcome | Applications | Citations |
|---|---|---|---|
| H₂O, HCl (1M), RT, 12 hours | Boronic acid intermediate | Further coupling reactions |
This intermediate is reactive in Chan-Lam couplings or as a directing group in C–H functionalization .
Piperidine Ring Modifications
The piperidine nitrogen can undergo alkylation or reductive amination:
Alkylation
| Reagents/Conditions | Outcome | Yield | Citations |
|---|---|---|---|
| Benzyl bromide, K₂CO₃, DMF, 60°C | N-Benzylpiperidine derivatives | 65–78% |
Reductive Amination
| Reagents/Conditions | Outcome | Yield | Citations |
|---|---|---|---|
| Ketone/aldehyde, NaBH₃CN, MeOH, RT | Secondary/tertiary amine derivatives | 55–70% |
Scientific Research Applications
Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate involves its ability to participate in chemical reactions that form new carbon-carbon bonds. The boronic ester group is particularly reactive in Suzuki-Miyaura cross-coupling reactions, where it interacts with palladium catalysts to form new bonds . This reactivity is crucial for its role in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine-Carbamate Motifs
- tert-Butyl (1-acetylpiperidin-4-yl)carbamate () :
Differs by replacing the pyridinyl-boronate group with an acetylated piperidine. This compound serves as an intermediate for acetylated piperidine derivatives, critical in kinase inhibitor syntheses. The absence of the boronate limits its utility in cross-coupling but enhances its role in amide bond-forming reactions. - tert-Butyl benzyl(4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)bicyclo[2.2.2]octan-1-yl)carbamate () :
Incorporates a bicyclic system and pyrrolopyridine moiety, increasing steric bulk and rigidity. Such structural variations influence solubility and target binding in medicinal chemistry applications.
Boron-Containing Analogues
- 5-((tert-Butoxycarbonylamino)methyl)furan-2-ylboronic acid (): Shares the Boc-protected amine and boronate group but uses a furan ring instead of pyridine. Furan-based boronates exhibit distinct electronic properties, affecting reactivity in Suzuki couplings (e.g., slower oxidative addition with Pd catalysts compared to pyridinyl analogues) .
- Pinacol-protected aryl/heteroaryl boronates (General Class): The pinacol boronate in the target compound offers superior stability to moisture and air compared to non-cyclic boronic acids, enabling storage and handling in ambient conditions .
Heterocyclic Variations
- tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate () :
Replaces pyridinyl-boronate with a chloropyrimidine group. Chloropyrimidines are common in kinase inhibitors (e.g., imatinib analogues), highlighting divergent applications compared to the boronate-containing target compound.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
- Reactivity in Cross-Coupling : The target compound’s pyridinyl-boronate group exhibits moderate reactivity in Suzuki reactions, with yields averaging 70–80% under Pd(dppf)Cl₂ catalysis . This is comparable to furan-based boronates but lower than phenylboronates due to pyridine’s electron-withdrawing effects.
- Stability : The pinacol boronate group remains stable in neutral aqueous conditions (e.g., during column chromatography) but hydrolyzes slowly under acidic or basic conditions .
Biological Activity
Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Core : The piperidine ring is synthesized through standard organic reactions involving appropriate precursors.
- Boronic Acid Coupling : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is introduced via Suzuki coupling reactions.
- Carbamate Formation : The tert-butyl carbamate group is formed through the reaction of the amine with tert-butyl chloroformate.
This compound exhibits several biological activities:
- Inhibition of Kinases : It has been shown to inhibit various kinases such as GSK-3β and IKK-β. In a study evaluating kinase inhibitors, the compound demonstrated significant inhibitory activity with an IC50 value in the low nanomolar range (e.g., 8 nM for GSK-3β) .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects using in vivo models. Compounds similar to it have shown promising results in reducing inflammation in carrageenan-induced edema models .
- Cytotoxicity : Cytotoxic effects were assessed in various cell lines (e.g., HT-22 and BV-2). The compound did not significantly reduce cell viability at low concentrations (up to 10 µM), suggesting a favorable safety profile .
Case Studies
Several studies have highlighted the biological potential of similar carbamate derivatives:
- SARS-CoV Protease Inhibition : Related compounds were tested for their ability to inhibit SARS-CoV proteases, demonstrating significant IC50 values that indicate potential therapeutic applications against viral infections .
- Anticonvulsant Activity : Some derivatives have been associated with anticonvulsant effects in animal models, showcasing their versatility in treating neurological disorders .
Data Tables
The following tables summarize key findings related to the biological activity of this compound and its analogs:
Q & A
Q. What are the key synthetic strategies for synthesizing this compound?
The compound is primarily synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd₂(dba)₃) and ligands like BINAP. The boronate ester moiety is introduced by coupling a brominated pyridine precursor with a pinacol borane ester under inert conditions. Purification typically involves column chromatography, with yields confirmed via mass spectrometry (e.g., ESI+: m/z 542 [M + H]⁺) .
Q. Which spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Confirms structural integrity, with tert-butyl protons appearing at δ ~1.36 ppm and pyridyl/piperidinyl protons in aromatic and aliphatic regions.
- 11B NMR : Validates boronate ester integrity (δ ~30–35 ppm for dioxaborolane).
- Mass spectrometry (ESI+) : Verifies molecular weight (e.g., C₁₇H₂₇BN₂O₄, MW 342.23 g/mol) .
Q. What safety protocols are recommended for handling this compound?
Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water. Store under nitrogen to prevent boronate hydrolysis. Consult SDS for emergency measures .
Advanced Research Questions
Q. How can catalytic systems be optimized to improve reaction yields?
- Catalyst screening : Compare Pd(OAc)₂ vs. Pd₂(dba)₃ for efficiency.
- Ligand/base optimization : Test BINAP with LHMDS or Cs₂CO₃ for coupling efficiency.
- Solvent/temperature effects : Toluene at 100°C often enhances coupling kinetics vs. THF. Monitor reaction progress via TLC or HPLC .
Q. How to resolve contradictions between experimental and computational spectral data?
- 2D NMR (COSY, HSQC) : Resolves signal overlap in complex regions (e.g., pyridyl/piperidinyl protons).
- HRMS validation : Confirms molecular formula discrepancies (e.g., isotopic patterns for boron).
- DFT calculations : Predict 11B NMR shifts to cross-validate experimental data .
Q. What strategies mitigate boronate ester instability during functionalization?
- Protection/deprotection : Use pinacol boronate groups to stabilize the boronate under acidic/basic conditions.
- In situ transesterification : Convert to more reactive trifluoroborate salts for Suzuki couplings.
- pH control : Maintain neutral conditions during storage to prevent hydrolysis .
Q. How to design experiments to assess the compound’s role in PROTAC development?
- Linker optimization : Attach E3 ligase ligands (e.g., thalidomide analogs) via the piperidine-carbamate group.
- Binding assays : Use SPR or ITC to measure affinity for target proteins (e.g., kinases).
- Cellular degradation assays : Monitor ubiquitination and proteasomal degradation via Western blot .
Methodological Insights
- Reaction Troubleshooting : Low yields may arise from moisture-sensitive intermediates; ensure anhydrous conditions and degassed solvents .
- Analytical Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .
- Scale-up Challenges : Replace column chromatography with recrystallization or preparative HPLC for large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
